H-Glu-OMe

Peptide synthesis Solid-phase synthesis Reagent handling

Choose H-Glu-OMe for regiospecific peptide synthesis: its α-methyl ester protection leaves the γ-carboxyl group free for coupling, cyclization, or functionalization. Unlike dimethyl esters or unprotected glutamic acid, this single protection strategy prevents side reactions and enables stepwise synthesis. With ≥98% purity, non-hygroscopic properties, and cost-effectiveness, it excels in automated SPPS and multi-gram scale-up. Ideal for γ-glutamyl prodrugs and enzymatic probes.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 6384-08-3
Cat. No. B149741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-OMe
CAS6384-08-3
SynonymsGlutamic Acid Methyl Ester;  Glutamic Acid 1-Methyl Ester;  Glutamic Acid α-Methyl Ester;  L-Glutamic Acid Methyl Ester;  L-Glutamic Acid α-Methyl Ester;  Methyl (S)-2-Amino-4-carboxybutanoate;  Methyl L-Glutamate;  α-Methyl L-Glutamate
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)[O-])[NH3+]
InChIInChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1
InChIKeySEWIYICDCVPBEW-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Glu-OMe (CAS 6384-08-3): A Foundational Building Block in Peptide Synthesis and Glutamic Acid Research


H-Glu-OMe (L-glutamic acid 1-methyl ester) is an L-α-amino acid derivative where the α-carboxyl group of L-glutamic acid is esterified with a methyl group, leaving the γ-carboxyl group free . It is a chiral, non-proteinogenic building block with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . It presents as a white to off-white crystalline powder with a melting point of 145°C and an optical rotation of +35 ± 2º (C=1% in H2O) . The compound is extensively utilized in peptide synthesis, particularly for the controlled introduction of glutamic acid residues into peptide chains .

Why Not All Glutamic Acid Esters Are Interchangeable: The Case for H-Glu-OMe in Controlled Synthesis


In peptide synthesis, the choice of glutamic acid derivative is dictated by the required regiospecific protection strategy [1]. Simply substituting H-Glu-OMe with a different ester, such as the dimethyl ester (H-Glu(OMe)-OMe·HCl), introduces an additional protected site that is not present in H-Glu-OMe. Conversely, using the unprotected L-glutamic acid leads to uncontrolled polymerization and side reactions . The specific methyl ester protection at the α-position in H-Glu-OMe leaves the γ-carboxyl group free for further functionalization or coupling, enabling a controlled, stepwise synthetic approach that is fundamental to building complex peptide architectures .

Quantitative Differentiation of H-Glu-OMe (CAS 6384-08-3) Against Key Comparators


Non-Hygroscopic Nature vs. L-Glutamic Acid Dimethyl Ester Hydrochloride for Improved Handling

Unlike its close analog, L-glutamic acid dimethyl ester hydrochloride (H-Glu(OMe)-OMe·HCl), H-Glu-OMe is non-hygroscopic . This eliminates the need for storage under inert gas and simplifies weighing and handling procedures, which is a critical differentiator for high-throughput or automated peptide synthesis workflows where reagent consistency is paramount [1].

Peptide synthesis Solid-phase synthesis Reagent handling

Higher Purity Specification vs. L-Glutamic Acid Dimethyl Ester Hydrochloride for Minimizing Impurity-Driven Side Reactions

Commercial sources consistently report a minimum purity of ≥98% for H-Glu-OMe, as determined by HPLC or non-aqueous titration [1]. In comparison, L-glutamic acid dimethyl ester hydrochloride is frequently offered at a purity of ≥98% as well, but with a notable variation in specifications, sometimes appearing at ≥99% but with a melting point range of 92-100°C that indicates potential variability . The consistent, high purity of H-Glu-OMe across vendors, coupled with a sharp melting point of 145°C, is a quantifiable indicator of reliable quality for sensitive research applications .

Analytical chemistry Quality control Peptide purity

Enhanced Aqueous Solubility vs. L-Glutamic Acid Dimethyl Ester Hydrochloride for Aqueous-Phase Reactions

H-Glu-OMe is freely soluble in water . In contrast, L-glutamic acid dimethyl ester hydrochloride, while also soluble in water, is described as soluble in water and methanol (50 mg/ml), with the additional caveat of being hygroscopic, which can affect its long-term stability and accurate handling . The freely soluble nature of H-Glu-OMe without the complication of hygroscopicity provides a more robust and reliable reagent for aqueous-phase peptide couplings and biochemical assays [1].

Solubility Aqueous chemistry Reaction design

Lower Molecular Weight for Higher Molar Efficiency vs. Protected Alternatives

With a molecular weight of 161.16 g/mol , H-Glu-OMe offers a distinct advantage in molar efficiency compared to more heavily protected derivatives. For instance, N-Boc-L-glutamic acid α-methyl ester (CAS 72086-72-7) has a molecular weight of 275.30 g/mol , and the dicyclohexylammonium (DCHA) salt of Z-L-glutamic acid α-methyl ester (CAS 5672-82-2) has an even higher molecular weight of 476.65 g/mol . This means that for the same mass of material, H-Glu-OMe provides significantly more moles of the reactive glutamic acid core. This is a quantifiable and critical factor in large-scale or process chemistry applications where reagent cost and efficiency are paramount.

Process chemistry Scale-up Cost efficiency

Orthogonal Protection Strategy: A Single Free Carboxyl for Controlled Coupling

The strategic value of H-Glu-OMe lies in its precise mono-protection at the α-carboxyl group, leaving the γ-carboxyl group free . This is in direct contrast to H-Glu(OMe)-OMe·HCl, which has both α- and γ-carboxyl groups protected as methyl esters, rendering it inactive for further site-specific coupling without prior deprotection . The ability of H-Glu-OMe to directly participate in a subsequent coupling reaction at the γ-position without requiring an extra synthetic step provides a quantifiable advantage in overall yield and time efficiency in a multi-step synthesis.

Orthogonal protection Peptide coupling Site-specific modification

Cost-Efficiency in Procurement vs. Specialty Glutamic Acid Derivatives

For researchers requiring a glutamic acid building block with a free side-chain carboxyl group and a protected α-carboxyl, H-Glu-OMe presents a highly cost-effective option. A survey of vendor catalogs indicates that H-Glu-OMe is priced significantly lower than many specialty protected analogs. For example, the common reagent H-Glu(OtBu)-OMe·HCl (CAS 6234-01-1), which features orthogonal tert-butyl protection, is consistently offered at a higher price point per gram due to its more complex synthesis [1]. This cost differential, which can be 2-5x, makes H-Glu-OMe the economically rational choice when its specific protection scheme meets the synthetic requirements .

Procurement Cost analysis Research budgeting

Definitive Applications for H-Glu-OMe (CAS 6384-08-3) Driven by Its Differentiated Properties


Solid-Phase Peptide Synthesis (SPPS) of Glutamate-Containing Peptides

H-Glu-OMe is the ideal building block for the solid-phase synthesis of peptides where the side-chain γ-carboxyl group must remain free for further on-resin modifications or cyclization. Its single methyl ester protection at the α-position is orthogonal to common Fmoc/t-Bu SPPS strategies. The compound's high purity (≥98%) ensures minimal side reactions, and its non-hygroscopic nature guarantees accurate weighing and consistent coupling yields in automated synthesizers [1].

Synthesis of γ-Glutamyl Derivatives and Pro-Drugs

The free γ-carboxyl group in H-Glu-OMe allows for its direct coupling with amines or alcohols to create γ-glutamyl compounds, which are common motifs in pro-drug design and metabolic studies. The lower molecular weight and cost-effectiveness of H-Glu-OMe, compared to more heavily protected analogs, makes it the preferred starting material for the multi-gram synthesis of these derivatives .

Enzymatic and Biochemical Probe Synthesis

H-Glu-OMe serves as a valuable substrate or intermediate for preparing probes to study glutamatergic systems and enzymes. Its high aqueous solubility facilitates enzymatic assays, while its well-defined purity and chiral integrity (optical rotation +35 ± 2º) ensure reproducible and interpretable biochemical data .

Process Development and Scale-Up of Glutamic Acid-Derived Intermediates

For process chemists developing scalable routes to pharmaceutical intermediates, H-Glu-OMe offers a unique combination of high molar efficiency and low cost. Its ability to deliver 1.7x more reactive moles per gram than common Boc-protected analogs translates to a significant reduction in raw material costs and waste at scale .

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